molecular formula C26H54N2O B14306586 N-[2-(Dimethylamino)ethyl]docosanamide CAS No. 110260-76-9

N-[2-(Dimethylamino)ethyl]docosanamide

Cat. No.: B14306586
CAS No.: 110260-76-9
M. Wt: 410.7 g/mol
InChI Key: SEWKYPOSEQRMLM-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]docosanamide (CAS: 110260-76-9) is a long-chain fatty acid amide derivative characterized by a docosanamide backbone (22-carbon chain) and a polar dimethylaminoethyl (-N(CH₃)₂-CH₂CH₂-) substituent. The dimethylamino group enhances solubility in polar solvents and may facilitate interactions with biological targets, such as cell membranes or proteins .

Properties

CAS No.

110260-76-9

Molecular Formula

C26H54N2O

Molecular Weight

410.7 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]docosanamide

InChI

InChI=1S/C26H54N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28(2)3/h4-25H2,1-3H3,(H,27,29)

InChI Key

SEWKYPOSEQRMLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]docosanamide typically involves the reaction of docosanoic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-[2-(Dimethylamino)ethyl]docosanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides or amines .

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]docosanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]docosanamide involves its interaction with molecular targets and pathways. The compound’s amide and amine groups allow it to form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituent Group Molecular Formula Molecular Weight Key Features
N-[2-(Dimethylamino)ethyl]docosanamide -N(CH₃)₂-CH₂CH₂- C₂₆H₅₄N₂O 430.7 g/mol Amphiphilic; potential surfactant or drug carrier due to amino group .
N-[3-(Dimethylamino)propyl]docosanamide -N(CH₃)₂-CH₂CH₂CH₂- C₂₇H₅₆N₂O 444.8 g/mol Longer alkyl chain increases lipophilicity; similar applications .
N-(2-Hydroxyethyl)docosanamide -NH-CH₂CH₂OH C₂₄H₄₉NO₂ 383.6 g/mol Hydrophilic hydroxy group reduces lipid solubility; used in cosmetics .
N-(2-(Diethylamino)ethyl)docosanamide -N(CH₂CH₃)₂-CH₂CH₂- C₂₈H₅₈N₂O 458.8 g/mol Bulkier diethylamino group may reduce solubility but enhance membrane interaction .
N,N'-Ethylenebis(stearamide) Bis-amide with ethylene linker C₄₀H₈₀N₂O₂ 644.0 g/mol Symmetric structure; used as a lubricant or polymer additive .

Physicochemical and Functional Comparisons

  • Solubility: The dimethylaminoethyl group in the target compound enhances water solubility compared to N-(2-hydroxyethyl)docosanamide, which has a polar but non-ionic hydroxy group. Conversely, N,N'-ethylenebis(stearamide) is highly lipophilic due to its dual long-chain structure .
  • Applications: Cosmetics: N-(2-Hydroxyethyl)docosanamide (Behenamide MEA) is a surfactant and viscosity modifier in creams . Pharmaceuticals: The diethylamino analog’s bulkier group might enhance sustained release in drug formulations .

Research Findings and Trends

  • Synthetic Accessibility: The dimethylaminoethyl group is introduced via nucleophilic substitution or coupling reactions, as seen in ’s synthesis of quinoline derivatives. This suggests feasible scalability for this compound .
  • Toxicity Considerations: Dimethylamino groups are generally less toxic than primary amines (e.g., amonafide in ), reducing side effects in biomedical applications .
  • Emerging Analogs: Compounds like N-[2-[2-(dimethylamino)ethylamino]ethyl]heptanamide () highlight the role of multiple amino groups in tuning bioactivity, though shorter chains limit lipid compatibility .

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